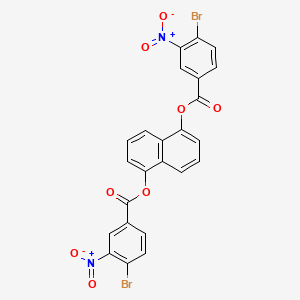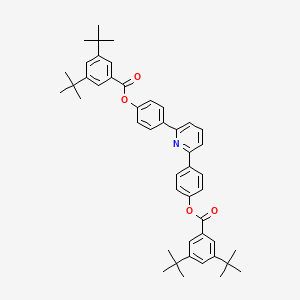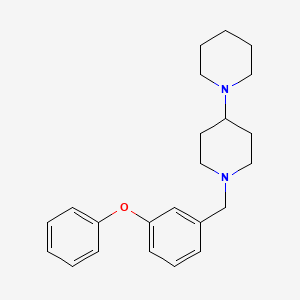![molecular formula C16H16BrN5O B14921824 4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B14921824.png)
4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, benzyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dimethylbenzene: A related compound with a similar bromo and methyl substitution pattern.
4-Bromo-1,2-dimethoxybenzene: Another similar compound with methoxy groups instead of methyl groups.
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo substitution.
Uniqueness
4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different research and industrial purposes.
Properties
Molecular Formula |
C16H16BrN5O |
|---|---|
Molecular Weight |
374.23 g/mol |
IUPAC Name |
4-bromo-N,1-dimethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16BrN5O/c1-20(16(23)15-14(17)11-21(2)19-15)10-12-4-6-13(7-5-12)22-9-3-8-18-22/h3-9,11H,10H2,1-2H3 |
InChI Key |
DHTIXCZGWIQBFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921759.png)
![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14921782.png)
![N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]thiophene-2-carbohydrazide](/img/structure/B14921787.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14921788.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14921792.png)

![2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B14921800.png)
![5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14921810.png)
![4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14921813.png)

![(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B14921817.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14921820.png)
